![molecular formula C20H21Cl3FN3O B14182773 4-[4-(2-Fluorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide CAS No. 923024-89-9](/img/structure/B14182773.png)
4-[4-(2-Fluorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(2-Fluorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 2-fluorophenyl group and a butanamide chain linked to a 3,4,5-trichlorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Fluorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide typically involves the following steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 1-(2-fluorophenyl)piperazine with 4-bromobutanenitrile in the presence of a base such as potassium carbonate.
Amidation Reaction: The nitrile intermediate is then subjected to an amidation reaction with 3,4,5-trichlorobenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Fluorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-[4-(2-Fluorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[4-(2-Fluorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide involves its interaction with specific molecular targets. The compound is known to inhibit equilibrative nucleoside transporters (ENTs), particularly ENT2. This inhibition affects nucleotide synthesis and adenosine regulation, which can have various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-[4-(2-Fluorophenyl)piperazin-1-yl]butanenitrile: A precursor in the synthesis of the target compound.
1-(4-Fluorophenyl)piperazine: A related compound with similar structural features.
(4-(Bis(4-Fluorophenyl)Methyl)Piperazin-1-yl)(Cyclohexyl)Methanone: A compound with a similar piperazine core but different substituents.
Uniqueness
4-[4-(2-Fluorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide is unique due to its specific combination of fluorophenyl and trichlorophenyl groups, which confer distinct chemical and biological properties. Its selective inhibition of ENT2 over ENT1 is particularly noteworthy .
Properties
CAS No. |
923024-89-9 |
|---|---|
Molecular Formula |
C20H21Cl3FN3O |
Molecular Weight |
444.8 g/mol |
IUPAC Name |
4-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide |
InChI |
InChI=1S/C20H21Cl3FN3O/c21-15-12-14(13-16(22)20(15)23)25-19(28)6-3-7-26-8-10-27(11-9-26)18-5-2-1-4-17(18)24/h1-2,4-5,12-13H,3,6-11H2,(H,25,28) |
InChI Key |
BBPPNEXSUKQFCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCC(=O)NC2=CC(=C(C(=C2)Cl)Cl)Cl)C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


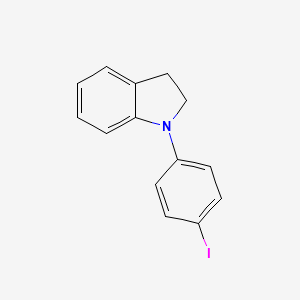
![4-[7-(Benzoyloxy)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]-1,3-phenylene dibenzoate](/img/structure/B14182709.png)
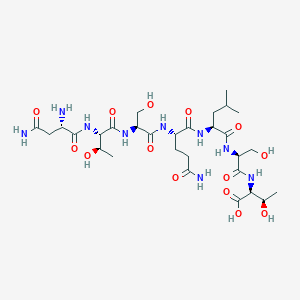

![Benzyl 4-[(pyridin-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B14182739.png)
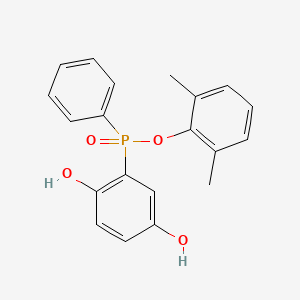
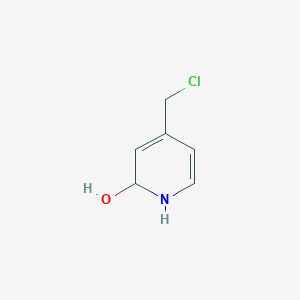
![1-(2,6-Dioxabicyclo[3.1.0]hex-3-en-4-yl)-4-hydroxypentan-1-one](/img/structure/B14182765.png)
![N-(2-Aminoethyl)-4-[2-(2H-tetrazol-5-yl)ethoxy]benzamide](/img/structure/B14182766.png)

![(6-Chloro-1H-indol-3-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14182777.png)
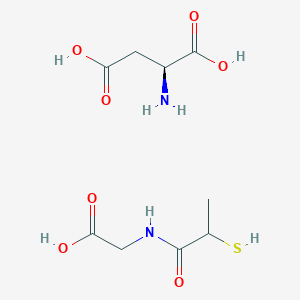
![6-(4-Chlorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14182781.png)
![4,5-Bis[2-(4-nitrophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione](/img/structure/B14182793.png)
